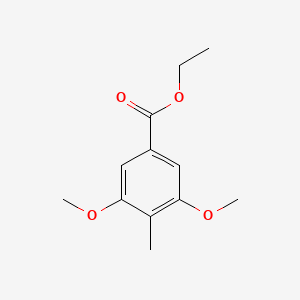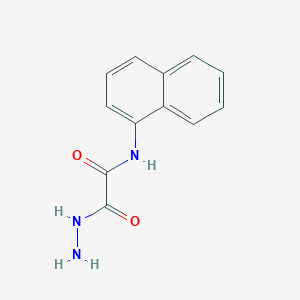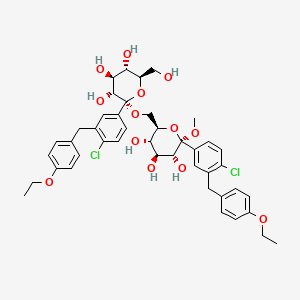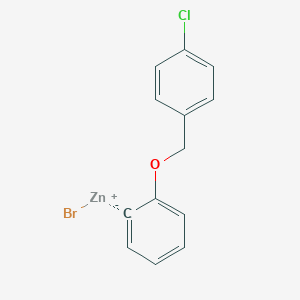![molecular formula C18H19NO2 B14888968 2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These receptors play essential roles in the regulation of cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. There are three main types of peroxisome proliferator-activated receptors: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor beta/delta, and peroxisome proliferator-activated receptor gamma .
準備方法
Synthetic Routes and Reaction Conditions: Peroxisome proliferator-activated receptor agonists can be synthesized through various methods. One notable method involves the Mitsunobu reaction, which is used to synthesize pyridine ether peroxisome proliferator-activated receptor agonists. This method employs reagents such as 1,1’-(azodicarbonyl)dipiperidine and polystyrene-bound triphenylphosphine, which help eliminate significant by-product formation .
Industrial Production Methods: The industrial production of peroxisome proliferator-activated receptor agonists often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired agonist and its application.
化学反応の分析
Types of Reactions: Peroxisome proliferator-activated receptors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the activation and regulation of the receptors.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of peroxisome proliferator-activated receptor agonists include long-chain polyunsaturated fatty acids, eicosanoids, and other lipid metabolic products. The reactions typically occur under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions are active peroxisome proliferator-activated receptor agonists, which can then be used in various scientific and medical applications.
科学的研究の応用
Peroxisome proliferator-activated receptors have a wide range of scientific research applications. They are crucial in the study of metabolism, energy homeostasis, and cellular development. In medicine, peroxisome proliferator-activated receptor agonists are used to treat metabolic diseases, chronic inflammatory diseases, infections, autoimmune diseases, neurological and psychiatric disorders, and malignancies . These receptors are also studied for their roles in cardiovascular health, diabetes management, and cancer therapy .
作用機序
Peroxisome proliferator-activated receptors function as ligand-activated transcription factors. . This regulation affects various metabolic pathways, including lipid and glucose metabolism, inflammation, and cell proliferation.
類似化合物との比較
Peroxisome proliferator-activated receptors are similar to other nuclear receptors, such as retinoid X receptors and liver X receptors. peroxisome proliferator-activated receptors are unique in their ability to regulate a wide range of metabolic processes and their involvement in various diseases. Similar compounds include fibrates, which are peroxisome proliferator-activated receptor alpha agonists used to treat hyperlipidemia, and thiazolidinediones, which are peroxisome proliferator-activated receptor gamma agonists used to manage type 2 diabetes .
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide |
InChI |
InChI=1S/C18H19NO2/c1-18(2,17(19)20)21-16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20)/b9-8+ |
InChIキー |
AGJBPWKEKYMEJS-CMDGGOBGSA-N |
異性体SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


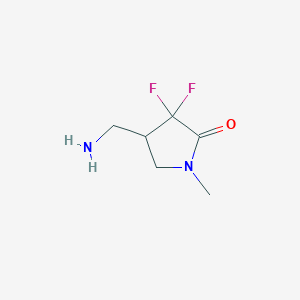
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

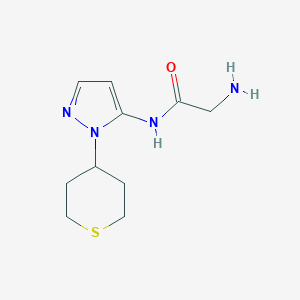
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

